Cas no 1490737-84-2 (2-{1-(aminomethyl)-4-methylcyclohexyloxy}ethan-1-ol)

2-{1-(Aminomethyl)-4-methylcyclohexyloxy}ethan-1-ol is a cyclohexane-derived amino alcohol with a versatile structure, combining both hydroxyl and aminomethyl functional groups. Its unique stereochemistry and bifunctional nature make it valuable as an intermediate in organic synthesis, particularly for pharmaceuticals and specialty chemicals. The compound’s cyclohexyl backbone enhances stability, while the polar functional groups improve solubility and reactivity in various reaction conditions. It is particularly useful in chiral synthesis, catalysis, and as a building block for bioactive molecules. The presence of both amine and alcohol moieties allows for selective derivatization, enabling tailored modifications for targeted applications. This compound is typically handled under controlled conditions due to its reactive functional groups.
2-{1-(aminomethyl)-4-methylcyclohexyloxy}ethan-1-ol structure
1490737-84-2 structure
商品名:2-{1-(aminomethyl)-4-methylcyclohexyloxy}ethan-1-ol
CAS番号:1490737-84-2
MF:C10H21NO2
メガワット:187.27924323082
CID:6430944
PubChem ID:65051104

2-{1-(aminomethyl)-4-methylcyclohexyloxy}ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-{1-(aminomethyl)-4-methylcyclohexyloxy}ethan-1-ol
    • Ethanol, 2-[[1-(aminomethyl)-4-methylcyclohexyl]oxy]-
    • 2-((1-(Aminomethyl)-4-methylcyclohexyl)oxy)ethan-1-ol
    • 1490737-84-2
    • CS-0355589
    • EN300-1178988
    • AKOS014383538
    • 2-{[1-(aminomethyl)-4-methylcyclohexyl]oxy}ethan-1-ol
    • インチ: 1S/C10H21NO2/c1-9-2-4-10(8-11,5-3-9)13-7-6-12/h9,12H,2-8,11H2,1H3
    • InChIKey: CLJACSYDOXQXJN-UHFFFAOYSA-N
    • ほほえんだ: C(O)COC1(CN)CCC(C)CC1

計算された属性

  • せいみつぶんしりょう: 187.157228913g/mol
  • どういたいしつりょう: 187.157228913g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 142
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 55.5Ų

じっけんとくせい

  • 密度みつど: 1.01±0.1 g/cm3(Predicted)
  • ふってん: 299.0±10.0 °C(Predicted)
  • 酸性度係数(pKa): 14.39±0.10(Predicted)

2-{1-(aminomethyl)-4-methylcyclohexyloxy}ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1178988-500mg
2-{[1-(aminomethyl)-4-methylcyclohexyl]oxy}ethan-1-ol
1490737-84-2
500mg
$809.0 2023-10-03
Enamine
EN300-1178988-100mg
2-{[1-(aminomethyl)-4-methylcyclohexyl]oxy}ethan-1-ol
1490737-84-2
100mg
$741.0 2023-10-03
Enamine
EN300-1178988-10000mg
2-{[1-(aminomethyl)-4-methylcyclohexyl]oxy}ethan-1-ol
1490737-84-2
10000mg
$3622.0 2023-10-03
Enamine
EN300-1178988-5000mg
2-{[1-(aminomethyl)-4-methylcyclohexyl]oxy}ethan-1-ol
1490737-84-2
5000mg
$2443.0 2023-10-03
Enamine
EN300-1178988-1000mg
2-{[1-(aminomethyl)-4-methylcyclohexyl]oxy}ethan-1-ol
1490737-84-2
1000mg
$842.0 2023-10-03
Enamine
EN300-1178988-1.0g
2-{[1-(aminomethyl)-4-methylcyclohexyl]oxy}ethan-1-ol
1490737-84-2
1g
$0.0 2023-06-08
Enamine
EN300-1178988-50mg
2-{[1-(aminomethyl)-4-methylcyclohexyl]oxy}ethan-1-ol
1490737-84-2
50mg
$707.0 2023-10-03
Enamine
EN300-1178988-2500mg
2-{[1-(aminomethyl)-4-methylcyclohexyl]oxy}ethan-1-ol
1490737-84-2
2500mg
$1650.0 2023-10-03
Enamine
EN300-1178988-250mg
2-{[1-(aminomethyl)-4-methylcyclohexyl]oxy}ethan-1-ol
1490737-84-2
250mg
$774.0 2023-10-03

2-{1-(aminomethyl)-4-methylcyclohexyloxy}ethan-1-ol 関連文献

2-{1-(aminomethyl)-4-methylcyclohexyloxy}ethan-1-olに関する追加情報

Professional Introduction to Compound with CAS No. 1490737-84-2 and Product Name: 2-{1-(aminomethyl)-4-methylcyclohexyloxy}ethan-1-ol

The compound with the CAS number 1490737-84-2 and the product name 2-{1-(aminomethyl)-4-methylcyclohexyloxy}ethan-1-ol represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural configuration, has garnered considerable attention due to its potential applications in various biomedical and industrial contexts. The molecular structure of this compound incorporates a 1-(aminomethyl)-4-methylcyclohexyl moiety linked to an ethan-1-ol backbone, which contributes to its distinctive chemical properties and reactivity.

Recent studies have highlighted the importance of compounds with similar structural motifs in the development of novel therapeutic agents. The presence of an aminomethyl group in the cyclohexyl ring suggests potential interactions with biological targets, making it a valuable scaffold for drug design. Furthermore, the methylcyclohexyloxy substituent may enhance the solubility and bioavailability of the compound, which are critical factors in pharmaceutical formulations. These attributes have positioned this compound as a promising candidate for further investigation in medicinal chemistry.

In the realm of chemical biology, the compound’s structure offers insights into its potential role as an intermediate in synthetic pathways. Researchers have been exploring its utility in the synthesis of more complex molecules that exhibit pharmacological activity. The ethan-1-ol moiety provides a versatile platform for functionalization, allowing chemists to modify the compound’s properties to suit specific applications. This flexibility has made it a subject of interest in both academic and industrial research settings.

One of the most compelling aspects of this compound is its potential application in the development of novel biomaterials. The combination of hydrophilic and lipophilic regions within its structure suggests that it could serve as a building block for polymers or hydrogels with tailored properties. Such materials are increasingly relevant in fields like tissue engineering and drug delivery systems, where precise control over molecular architecture is essential. The ability to incorporate this compound into larger molecular frameworks could lead to innovative solutions for biomedical challenges.

Advances in computational chemistry have also played a crucial role in understanding the behavior of this compound. Molecular modeling studies have provided valuable insights into its interactions with biological targets, helping researchers predict its pharmacological effects with greater accuracy. These simulations have been instrumental in guiding experimental efforts, reducing the time and resources required for drug discovery. The integration of computational methods with traditional experimental approaches has accelerated progress in this field, making compounds like this one more accessible for therapeutic development.

The synthesis of 2-{1-(aminomethyl)-4-methylcyclohexyloxy}ethan-1-ol presents unique challenges due to its complex structural features. However, recent advancements in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as transition metal-catalyzed reactions and asymmetric synthesis have enabled chemists to construct its framework with high precision. These innovations have not only improved yield but also enhanced purity, which are critical factors for pharmaceutical applications.

The potential applications of this compound extend beyond traditional pharmaceuticals into areas like agrochemicals and specialty chemicals. Its unique structural features make it a versatile intermediate that can be modified to produce molecules with specific functionalities. For instance, derivatives of this compound could exhibit enhanced stability or bioactivity, making them suitable for use as pesticides or corrosion inhibitors. Such applications highlight the broad utility of chemical research and its impact on multiple industries.

In conclusion, the compound with CAS number 1490737-84-2 and product name 2-{1-(aminomethyl)-4-methylcyclohexyloxy}ethan-1-ol represents a significant contribution to chemical and pharmaceutical science. Its unique structure offers numerous opportunities for innovation across various fields, from drug development to biomaterials engineering. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing scientific and technological progress.

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